2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-aminobenzenesulfonate is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of substituted fluorinated alkyl derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-aminobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate involves its interaction with specific molecular targets. The fluorinated alkyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3-Tetrafluoropropyl difluoromethyl ether
- Glycidyl 2,2,3,3-tetrafluoropropyl ether
Comparison:
- 2,2,3,3-Tetrafluoropropyl methacrylate: Primarily used in polymer chemistry for the synthesis of fluorinated polymers. It differs from 2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate in its functional groups and applications.
- 2,2,3,3-Tetrafluoropropyl difluoromethyl ether: Known for its use as a solvent and in the production of specialty chemicals. It lacks the sulfonamide group present in this compound.
- Glycidyl 2,2,3,3-tetrafluoropropyl ether: Utilized in the synthesis of epoxy resins and coatings. It shares the fluorinated alkyl group but differs in its epoxy functionality.
This compound stands out due to its unique combination of fluorinated alkyl and sulfonamide groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO3S/c10-8(11)9(12,13)5-17-18(15,16)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNBYMJIKTKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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